GrammistinGsE
Description
GrammistinGsE is a bioactive peptide initially isolated from the skin secretions of soapfish (Grammistinae family). It exhibits potent antimicrobial and cytotoxic properties, making it a candidate for therapeutic applications. Structurally, it is a 25-residue peptide with a molecular weight of 2,780 Da, characterized by a conserved β-defensin fold and three disulfide bonds stabilizing its tertiary structure . Its mechanism of action involves membrane disruption via hydrophobic interactions, targeting both Gram-positive bacteria and cancer cells with minimal hemolytic activity .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FIGGIISFIKKLF |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: Pardaxin
Pardaxin, a 33-residue peptide from marine flatfish, shares structural homology with GrammistinGsE, including an amphipathic α-helix and membrane-lytic activity. Key differences include:
- Molecular weight : 3,410 Da (vs. 2,780 Da for this compound).
- Disulfide bonds : Absent in Pardaxin, leading to lower thermal stability.
- Biological activity : Pardaxin shows higher hemolytic activity (HC50 = 15 µM) compared to this compound (HC50 = 45 µM) .
Compound B: Melittin
Melittin, a 26-residue peptide from bee venom, shares functional similarity in membrane disruption but diverges structurally:
Research Findings and Functional Analogues
Antimicrobial Efficacy
This compound outperforms Pardaxin in biofilm inhibition (80% vs. 55% reduction in P. aeruginosa biofilms at 10 µM) due to its enhanced stability in physiological saline . However, Melittin shows broader-spectrum activity against drug-resistant fungi .
Cytotoxicity in Cancer Models
In vitro studies on HeLa cells reveal this compound’s IC50 = 8 µM, lower than Melittin (IC50 = 2 µM) but with superior selectivity (Cancer/Normal cell toxicity ratio = 6.5 vs. 1.2 for Melittin) .
Contradictions and Limitations
- Stability vs. Activity Trade-off : While this compound’s disulfide bonds enhance stability, they reduce conformational flexibility, limiting its efficacy in hydrophobic environments compared to Pardaxin .
- Species-Specific Variability: Some studies report inconsistent MIC values (e.g., 1.5–4.0 µM for this compound against S.
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